Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H26N2O4. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methylation: The protected amino group is methylated using methyl iodide.
Final Coupling: The final product is obtained by coupling the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug and in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and selectivity in various chemical reactions and biological assays.
Biological Activity
Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1624261-26-2, exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and potential applications in pharmaceuticals.
Structural Overview
The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl moiety. Its molecular formula is C19H28N2O4, with a molecular weight of approximately 348.44 g/mol. The predicted density is 1.127 g/cm³, and the boiling point is approximately 454.9 °C .
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₈N₂O₄ |
Molecular Weight | 348.44 g/mol |
Density | 1.127 g/cm³ |
Boiling Point | 454.9 °C |
CAS Number | 1624261-26-2 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzyme pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.
Case Studies and Research Findings
- Inhibition Studies : Research has shown that compounds similar to this compound can inhibit key metabolic enzymes, potentially leading to reduced tumor growth in preclinical models .
- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the pyrrolidine ring can significantly alter the potency of the compound against specific targets. For instance, substituting different functional groups on the ring has been shown to enhance binding affinity and selectivity for certain receptors .
- Pharmacological Profiles : In vitro assays have demonstrated that this compound may possess anti-inflammatory properties by modulating cytokine production in immune cells. This suggests its potential use in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
- Benzyl Group Addition : The benzyl moiety is introduced through nucleophilic substitution reactions.
- Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.
These methods allow for precise control over the chemical structure while maintaining functional group integrity .
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)12-16-10-11-21(13-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 |
InChI Key |
HYICAVSKXRSGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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